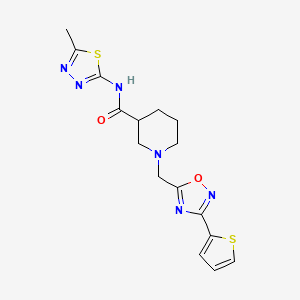
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C16H18N6O2S2 and its molecular weight is 390.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications based on current research findings.
Chemical Structure and Synthesis
The compound features a thiadiazole ring , a thiophene ring , and a piperidine moiety , which contribute to its unique biological properties. The synthesis typically involves multi-step reactions:
- Formation of the Thiadiazole Ring : This can be achieved by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.
- Formation of the Thiophene Ring : The intermediate product undergoes further reactions to form the thiophene structure.
- Final Coupling : The last step involves coupling with piperidine derivatives to yield the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in DNA replication and cell proliferation, which is crucial in cancer therapy.
- Receptor Modulation : The compound may act as an antagonist or modulator for specific receptors involved in cellular signaling pathways.
Anticancer Activity
Research indicates that derivatives of thiadiazole and oxadiazole exhibit significant anticancer properties. For instance:
- In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In one study, it showed an IC50 value lower than that of cisplatin, indicating higher potency against certain cancer types .
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens:
- Mycobacterium tuberculosis : It has shown effectiveness against both wild-type and resistant strains of M. tuberculosis .
Other Biological Activities
Additionally, studies have suggested potential applications in:
- Anticonvulsant Activity : Some derivatives have been proposed as promising anticonvulsant agents .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties through inhibition of specific inflammatory pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Thiadiazole Derivatives as Anticancer Agents : A review highlighted various thiadiazole derivatives that demonstrated efficacy across different cancer models, emphasizing their potential in drug development .
- Molecular Docking Studies : These studies have indicated strong interactions between the compound and key proteins involved in tumorigenesis, suggesting a targeted approach in cancer therapy .
Propiedades
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S2/c1-10-19-20-16(26-10)18-15(23)11-4-2-6-22(8-11)9-13-17-14(21-24-13)12-5-3-7-25-12/h3,5,7,11H,2,4,6,8-9H2,1H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZGAPBBGAQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCN(C2)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













